molecular formula C14H28N2O3 B2665825 tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate CAS No. 1774897-54-9

tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate

Cat. No. B2665825
CAS RN: 1774897-54-9
M. Wt: 272.389
InChI Key: KOTAIMQSXQDUMT-UHFFFAOYSA-N
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Description

“tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the molecular formula C14H28N2O3 . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

“tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate” has a molecular weight of 272.38 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Intermediate Applications

tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been synthesized as a crucial intermediate of Vandetanib, a medication used for the treatment of certain types of cancer, through steps including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang et al., 2015). Additionally, tert-butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate and its derivatives have been explored for their roles in creating compounds with potential applications in disease treatment, as demonstrated by the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), with an optimized method leading to a total yield of 81% (Zhao et al., 2017).

Chemical Modification and Activation

The compound has also been identified in studies focusing on the chemical modification and activation of small-conductance Ca2+-activated K+ (SK, KCa2) channels. A specific derivative, 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), has been highlighted as a first SK1-selective compound, indicating its potential for precise activation of SK channels, a mechanism not previously achieved with other SK channel activators. This specificity could have significant implications for therapeutic applications targeting these ion channels (Hougaard et al., 2009).

Organic Synthesis

Furthermore, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been introduced as the first class of N-(Boc) nitrone equivalents, showcasing the versatility of tert-butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate derivatives in organic synthesis. These compounds have been utilized for reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their importance as building blocks in the synthesis of complex organic molecules (Guinchard et al., 2005).

Safety and Hazards

The safety information for “tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .

properties

IUPAC Name

tert-butyl N-[[4-(2-methoxyethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)16-11-14(7-10-18-4)5-8-15-9-6-14/h15H,5-11H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTAIMQSXQDUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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